chemical structure and molecular weight of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
chemical structure and molecular weight of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid (CAS No. 1008769-68-3), a substituted pyridine carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of peer-reviewed literature on this specific molecule, this document synthesizes information from chemical supplier data, established chemical principles, and data from analogous structures to provide a foundational understanding of its chemical and physical properties. This guide includes its chemical structure, calculated molecular weight, a plausible synthetic pathway, and essential safety and handling information. The content is structured to provide both a theoretical framework and practical insights for researchers working with this or related compounds.
Introduction and Overview
Pyridine carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous biologically active molecules and are pivotal building blocks in organic synthesis.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and ability to interact with biological targets. The subject of this guide, 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid, incorporates three key functional groups: a chlorine atom, a cyclohexyloxy ether, and a carboxylic acid. This combination of features suggests its potential as an intermediate in the development of novel therapeutic agents or agrochemicals, where such substituted pyridines are common scaffolds.
This document serves as a primary reference for this compound. It is important to note that, as a research chemical, extensive experimental data for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is not widely published. Therefore, this guide has been developed by leveraging available data from commercial suppliers and by drawing logical parallels from the well-documented chemistry of related pyridine derivatives.
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of a compound are fundamental to understanding its behavior in chemical reactions and biological systems. Below are the key identifiers and calculated properties for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid.
Chemical Structure
The chemical structure of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is defined by a pyridine ring substituted at the 3, 5, and 6 positions.
Caption: 2D structure of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid.
Quantitative Data
| Property | Value | Source(s) |
| CAS Number | 1008769-68-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₁₄ClNO₃ | Calculated |
| Molecular Weight | 255.70 g/mol | Calculated |
| Physical Form | Solid (presumed) | Supplier Data |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Note: The lack of available experimental data for properties like melting point, solubility, and pKa is a significant data gap. Researchers should determine these properties experimentally as needed for their applications.
Proposed Synthetic Pathway
While a specific, validated protocol for the synthesis of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is not detailed in published literature, a plausible synthetic route can be proposed based on established reactions for similar pyridine derivatives. A common strategy involves the nucleophilic aromatic substitution of a di-chlorinated pyridine precursor.
The proposed pathway begins with a commercially available di-chlorinated pyridine ester, such as methyl 5,6-dichloropyridine-3-carboxylate. The synthesis would proceed in two main steps:
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Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 5-position. Reacting the starting material with cyclohexanol in the presence of a strong base (e.g., sodium hydride) would lead to the displacement of the 6-chloro substituent to form the corresponding cyclohexyloxy ether.
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Saponification: The final step would be the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield the final product.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the proposed pathway. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate caution and safety measures.
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Step 1: Synthesis of Methyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
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To the THF, add sodium hydride (NaH, 60% dispersion in mineral oil) carefully.
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Slowly add cyclohexanol to the suspension at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add a solution of methyl 5,6-dichloropyridine-3-carboxylate in anhydrous THF dropwise.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench carefully with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Step 2: Saponification to 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid
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Dissolve the intermediate ester from Step 1 in a mixture of THF and water.
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Add an aqueous solution of sodium hydroxide (NaOH).
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Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).
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Remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid (HCl).
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
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Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid. However, based on the SDS of structurally similar compounds, such as other chloro-substituted pyridine carboxylic acids, the following general precautions should be taken.[2][3][4]
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Hazard Classification (Presumed):
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Handling:
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Use in a well-ventilated area, preferably in a chemical fume hood.[3][4]
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Avoid contact with skin, eyes, and clothing.[3]
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Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2][3]
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Wash hands thoroughly after handling.[2]
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Storage:
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Store in a tightly sealed container.
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Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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First Aid Measures:
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If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
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In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][4]
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If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]
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Conclusion and Future Directions
5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid is a research chemical with a structure that suggests its utility as a building block in synthetic and medicinal chemistry. This guide provides a foundational overview of its structure, calculated properties, and a plausible synthetic route, along with essential safety information derived from analogous compounds.
Significant opportunities for future research exist. The most immediate need is for the experimental validation of its physicochemical properties, including its melting point, solubility in various solvents, and pKa. Furthermore, the development and optimization of a robust synthetic protocol would be highly valuable. Finally, exploring the biological activity of this compound and its derivatives could lead to the discovery of new molecules with potential therapeutic or other applications.
References
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- Echemi. (2019). 2-(cyclohexyloxy)pyridine-4-carboxylic acid Safety Data Sheets.
- ChemSub. (n.d.). 5-chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid.
- Fisher Scientific. (2025). 6-Chloronicotinic acid Safety Data Sheet.
- Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
- Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
- ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
- PENTA. (2025). 4-Pyridinecarboxylic acid Safety Data Sheet.
- Aaron Chemicals. (2024). 5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic Acid Safety Data Sheet.
- Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
- PMC. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
- ResearchGate. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid | Request PDF.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
- BenchChem. (2025). An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid.
